molecular formula C19H19N3O2 B5224374 N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5224374
M. Wt: 321.4 g/mol
InChI Key: HXAWWCSYFZWEQR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, linked to aromatic rings and an acetamide group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-4-7-15(8-5-12)19-21-17(22-24-19)11-18(23)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWWCSYFZWEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between 4-methylbenzonitrile oxide and 3,4-dimethylbenzohydrazide under acidic or basic conditions can yield the desired oxadiazole ring.

    Acetamide linkage: The oxadiazole intermediate can then be reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Introduction of halogens or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the biological activity of the oxadiazole ring.

    Agriculture: The compound can be explored for its pesticidal properties, particularly as a fungicide or herbicide.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the oxadiazole ring.

Mechanism of Action

The biological activity of N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is primarily attributed to its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives such as:

    N-(4-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound has a similar structure but with a chlorine substituent, which can alter its biological activity and chemical reactivity.

    N-(3,4-dimethylphenyl)-2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]acetamide: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.

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